molecular formula C26H32O8 B023535 Ethynylestradiol-3-o-glucuronide CAS No. 60134-76-1

Ethynylestradiol-3-o-glucuronide

Cat. No.: B023535
CAS No.: 60134-76-1
M. Wt: 472.5 g/mol
InChI Key: DYBBEZHAELJFKW-IWTIIAAJSA-N
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Description

Ethynylestradiol-3-o-glucuronide is a synthetic derivative of ethynylestradiol, a widely used estrogen medication. This compound is formed by the glucuronidation of ethynylestradiol, which involves the addition of a glucuronic acid moiety to the parent molecule. This modification enhances the solubility and excretion of the compound, making it an important metabolite in the pharmacokinetics of ethynylestradiol .

Biological Activity

Ethynylestradiol-3-O-glucuronide (EE-3-G) is a significant metabolite of ethinyl estradiol (EE), a synthetic estrogen commonly used in hormonal contraceptives. Understanding the biological activity of EE-3-G is crucial for evaluating its pharmacological effects, environmental impact, and potential health risks.

Overview of this compound

Ethynylestradiol is a potent estrogen that undergoes extensive metabolism in the liver, primarily through glucuronidation, resulting in the formation of EE-3-G. This compound is characterized by its high water solubility, which influences its pharmacokinetics and biological interactions.

Biological Activity

Estrogen Receptor Binding
EE-3-G exhibits a lower affinity for estrogen receptors compared to its parent compound, ethinyl estradiol. Studies indicate that while EE can effectively activate estrogen receptors (ERα and ERβ), EE-3-G acts primarily as a metabolite with reduced estrogenic activity. This diminished activity may influence its role in various biological processes, including reproductive health and endocrine function .

Metabolism and Excretion
EE-3-G is predominantly excreted via urine, reflecting its role as a detoxified form of ethinyl estradiol. The glucuronidation process enhances the elimination of estrogens from the body, thereby modulating their systemic effects. This metabolic pathway is critical for understanding the pharmacokinetics of hormonal contraceptives .

Environmental Impact

Biodegradation Studies
Research has shown that EE-3-G can persist in aquatic environments, raising concerns about its ecological impact. A study investigated the degradation of estrogen conjugates in river water and sediment, revealing that EE-3-G undergoes microbial degradation but can still affect aquatic organisms due to its estrogenic properties .

Study Findings Implications
Ma Li & Scott R. (2018)Identified degradation pathways of EE-3-G in river ecosystemsHighlights potential risks to aquatic life from persistent estrogenic compounds
Socas-Rodríguez et al. (2022)Developed methods for detecting EE metabolites in dairy productsIndicates widespread exposure to estrogenic compounds through food sources

Case Studies

  • Health Effects in Women Using Oral Contraceptives
    A study assessed the health status of women using combined oral contraceptives containing drospirenone and ethinyl estradiol. Results indicated alterations in phase I/II biotransformation activities, suggesting that prolonged exposure to EE and its metabolites, including EE-3-G, may lead to significant biochemical changes and potential health risks .
  • Endocrine Disruption in Aquatic Species
    Research on wild fish populations exposed to wastewater effluents containing EE-3-G demonstrated reproductive abnormalities linked to endocrine disruption. These findings underscore the importance of monitoring estrogenic compounds in environmental settings to protect wildlife .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O8/c1-3-26(32)11-9-18-17-6-4-13-12-14(5-7-15(13)16(17)8-10-25(18,26)2)33-24-21(29)19(27)20(28)22(34-24)23(30)31/h1,5,7,12,16-22,24,27-29,32H,4,6,8-11H2,2H3,(H,30,31)/t16-,17-,18+,19+,20+,21-,22+,24-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBBEZHAELJFKW-IWTIIAAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60134-76-1
Record name Ethynylestradiol-3-o-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060134761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYNYLESTRADIOL-3-O-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9MHL6CNMK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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